molecular formula C6H12ClN3O2 B6245967 4-methyl-3-oxopiperazine-2-carboxamide hydrochloride CAS No. 2408960-03-0

4-methyl-3-oxopiperazine-2-carboxamide hydrochloride

Cat. No.: B6245967
CAS No.: 2408960-03-0
M. Wt: 193.6
InChI Key:
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Description

4-methyl-3-oxopiperazine-2-carboxamide hydrochloride is a synthetic organic compound with unique physical and chemical properties. . This compound has been used in various scientific experiments and has several applications in research and industry.

Preparation Methods

The synthesis of 4-methyl-3-oxopiperazine-2-carboxamide hydrochloride involves several steps. One common method includes the reaction of piperazine with methyl chloroformate to form 4-methyl-3-oxopiperazine. This intermediate is then reacted with ammonia to produce 4-methyl-3-oxopiperazine-2-carboxamide. Finally, the carboxamide is treated with hydrochloric acid to obtain this compound .

Chemical Reactions Analysis

4-methyl-3-oxopiperazine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of piperazine derivatives.

Scientific Research Applications

4-methyl-3-oxopiperazine-2-carboxamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-3-oxopiperazine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity. Additionally, it can interact with proteins and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

4-methyl-3-oxopiperazine-2-carboxamide hydrochloride can be compared with other similar compounds, such as:

    4-methyl-3-oxopiperazine-2-carboxamide: This compound lacks the hydrochloride group and has different solubility and stability properties.

    Piperazine derivatives: These compounds share the piperazine core structure but differ in their functional groups and chemical properties.

    Benzamide derivatives: These compounds have a benzamide moiety and exhibit different biological activities and applications

Properties

CAS No.

2408960-03-0

Molecular Formula

C6H12ClN3O2

Molecular Weight

193.6

Purity

0

Origin of Product

United States

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